molecular formula C10H14N2O2 B13320988 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoicacid

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoicacid

Cat. No.: B13320988
M. Wt: 194.23 g/mol
InChI Key: GIAAAQQDRNWTNR-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid is a chemical compound with the molecular formula C10H14N2O2 It is known for its unique structure, which includes an amino group, a methyl group, and a pyridin-4-ylmethyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridinemethanol with 2-methyl-2-aminopropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-2-(pyridin-2-ylmethyl)propanoic acid
  • 3-Amino-2-methyl-2-(pyridin-3-ylmethyl)propanoic acid
  • 3-Amino-2-methyl-2-(pyridin-5-ylmethyl)propanoic acid

Uniqueness

3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(aminomethyl)-2-methyl-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C10H14N2O2/c1-10(7-11,9(13)14)6-8-2-4-12-5-3-8/h2-5H,6-7,11H2,1H3,(H,13,14)

InChI Key

GIAAAQQDRNWTNR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC=C1)(CN)C(=O)O

Origin of Product

United States

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